

An In-Depth Technical Guide to the Known Biological Activities of 4-Phenylphenol

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Compound of Interest

Compound Name: 4-Phenylphenol

Cat. No.: B051918

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylphenol (4-PP), also known as p-phenylphenol, is an organic compound with a diverse range of biological activities. This technical guide provides a comprehensive overview of its known interactions with biological systems, focusing on its endocrine-disrupting properties, antimicrobial effects, enzyme inhibition, and cytotoxicity. The information is presented to support research and development in pharmacology, toxicology, and drug discovery.

Endocrine-Disrupting Activities

4-Phenylphenol is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. Its primary activities in this regard are as an agonist for Estrogen Receptor Alpha (ER α) and an antagonist for the Androgen Receptor (AR).

Estrogenic Activity

4-Phenylphenol acts as an agonist for Estrogen Receptor Alpha (ER α), mimicking the effects of the natural ligand, 17 β -estradiol. Upon binding to ER α , **4-Phenylphenol** can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to Estrogen Response Elements

(EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to various physiological effects, including the proliferation of estrogen-sensitive cells.

Parameter	Value	Cell Line/System	Reference
ER α Activation	> 1 μ M	Reporter cell lines	

Anti-Androgenic Activity

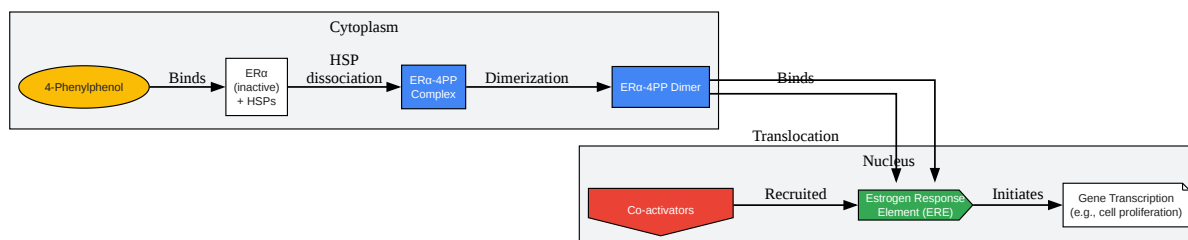
4-Phenylphenol exhibits anti-androgenic activity by acting as an antagonist to the Androgen Receptor (AR). It competes with natural androgens, such as dihydrotestosterone (DHT), for binding to the AR. This competitive inhibition prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of androgen-responsive genes. This antagonism can disrupt male reproductive development and function.

Parameter	Value	Assay Type	Reference
IC50	~5 μ M	Reporter gene assay	
Ki	10 μ M	Whole cell binding assay	

Signaling Pathways

Estrogen Receptor α (ER α) Agonist Signaling Pathway

4-Phenylphenol, as an ER α agonist, initiates a signaling cascade that influences gene expression. The binding of **4-Phenylphenol** to ER α in the cytoplasm leads to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on target genes, recruiting co-activators and initiating transcription.

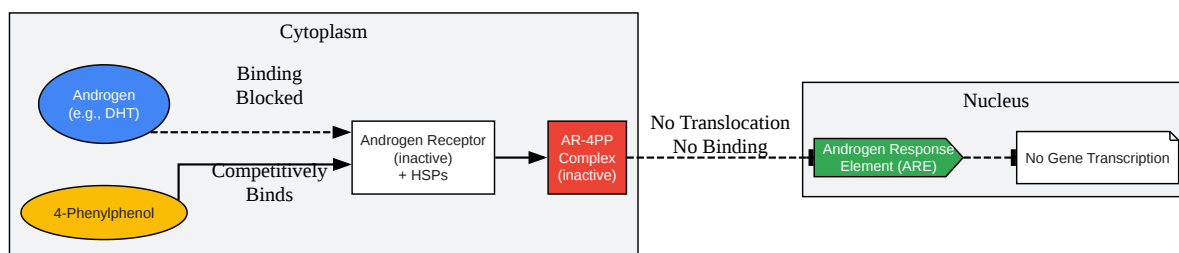


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Estrogen Receptor α Agonist Pathway of **4-Phenylphenol**.

Androgen Receptor (AR) Antagonist Signaling Pathway

As an antagonist, **4-Phenylphenol** binds to the Androgen Receptor but fails to induce the conformational changes necessary for its activation. This prevents the dissociation of heat shock proteins, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs), thereby blocking the expression of androgen-dependent genes.



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Androgen Receptor Antagonist Pathway of **4-Phenylphenol**.

Antimicrobial Activity

Phenolic compounds, including **4-Phenylphenol**, are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for **4-Phenylphenol** against common bacterial strains like *Escherichia coli* and *Staphylococcus aureus* are not readily available in the summarized literature, related phenolic compounds have demonstrated significant antimicrobial effects. The hydroxyl and allyl groups on the phenolic ring are suggested to be essential for this activity.

Enzyme Inhibition

4-Phenylphenol has been investigated as an inhibitor of various enzymes. One notable example is its inhibitory effect on tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Data: Enzyme Inhibition

Enzyme	IC50 Value	Substrate	Source of Enzyme	Reference
Tyrosinase	Variable	L-DOPA	Mushroom	

Cytotoxicity and Apoptosis

Studies have shown that **4-Phenylphenol** can induce cytotoxicity in various cell lines. The cytotoxic effects are often dose-dependent and can lead to apoptosis (programmed cell death). The induction of apoptosis by related phenolic compounds like bisphenol A (BPA) involves the generation of reactive oxygen species (ROS), an increase in intracellular calcium, and the activation of mit

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